Furo[2,3-c]pyridine-7-carbonitrile
Description
Furo[2,3-c]pyridine-7-carbonitrile (CAS: 190957-75-6) is a heterocyclic compound featuring a fused furan and pyridine ring system with a cyano (-CN) substituent at position 5. Its molecular formula is C₈H₄N₂O, with a molar mass of 144.13 g/mol . The compound’s structure combines aromaticity from the pyridine ring and the electron-withdrawing cyano group, making it a versatile intermediate in pharmaceuticals and agrochemicals. Derivatives of this scaffold are frequently explored for biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
furo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQWOIGVAMHEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440627 | |
| Record name | Furo[2,3-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-75-6 | |
| Record name | Furo[2,3-c]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190957-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Furopyridine Carbonitrile Derivatives
Several furopyridine carbonitrile isomers and derivatives differ in substituent positions and saturation levels (Table 1).
Table 1: Comparison of Furopyridine Carbonitriles
Key Observations :
Functionalized Derivatives in Patents
Example Compounds :
- 2-Amino-3-((3-chloro-4-fluorophenyl)amino)this compound (Compound 106): Molecular Formula: C₁₄H₉ClFN₅ LCMS: m/z 303 [M+H]⁺ HPLC Purity: 95.29% Synthesis: Multi-step procedure involving methoxymethoxy protection and deprotection .
- N3-(3-Chloro-4-fluorophenyl)-5-phenoxy-7-phenylfuro[2,3-c]pyridine-2,3-diamine (Compound 104): Features phenoxy and phenyl substituents, enhancing lipophilicity for membrane permeability .
Comparison :
- Amino and Halogen Substituents: Amino groups at positions 2/3 (as in Compound 106) improve hydrogen-bonding capacity, while chloro/fluoro groups enhance target binding specificity .
- Synthetic Complexity : Derivatives with multiple substituents (e.g., Compound 104) require advanced purification techniques, impacting scalability .
Thienopyridine Analogs
Replacing the furan oxygen with sulfur yields thieno[2,3-c]pyridine derivatives, such as 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile (CAS: 912369-27-8):
- Molecular Formula: C₇H₁₀N₂O₃S
- Molar Mass: 202.23 g/mol
- Key Differences: Sulfur’s larger atomic size and lower electronegativity compared to oxygen alter ring electronics and stability. The oxo group further modifies reactivity .
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